Benoxathian is a chemical compound recognized primarily for its role as an alpha-1 adrenergic receptor antagonist. This compound was extensively studied in the 1980s for its potential antihypertensive effects, which involve lowering blood pressure by blocking the action of norepinephrine on blood vessels. The chemical is categorized under the benzoxathiin derivatives, which are known for their diverse pharmacological properties.
Benoxathian is synthesized through organic chemical processes and is available from various chemical suppliers. Its Chemical Abstracts Service (CAS) number is 92642-94-9, and it has been referenced in multiple scientific studies focusing on its biological effects and synthesis methods.
The synthesis of Benoxathian involves several intricate steps, starting with the formation of the core structure, 1,4-benzoxathiin. The synthesis typically follows this pathway:
The synthesis requires careful control of temperature and reaction time to optimize product yield. The final product must be purified, often using techniques such as recrystallization or chromatography.
Benoxathian has a complex molecular structure characterized by its unique functional groups.
The structure features a benzoxathiin core with additional substituents that contribute to its pharmacological activity.
Benoxathian participates in various chemical reactions typical of organic compounds:
These reactions can be utilized in synthetic pathways to develop related compounds with potentially enhanced efficacy.
Benoxathian functions primarily by binding to alpha-1 adrenergic receptors located on vascular smooth muscle cells. The mechanism involves:
Research indicates that Benoxathian also induces apoptosis in certain cell lines, suggesting additional mechanisms that may be relevant in cancer research .
Relevant data regarding these properties can inform laboratory handling practices and potential applications in research.
Benoxathian has potential applications across various scientific fields:
Benoxathian (IUPAC name: N-(2,3-Dihydro-1,4-benzoxathiin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine) is a synthetic organic compound classified as a selective α1-adrenoceptor antagonist. Its molecular formula is C19H23NO4S, with a molar mass of 361.46 g/mol for the free base and 397.92 g/mol for the hydrochloride salt (CAS: 92642-97-2) [1] [5] [9]. The structure features a 1,4-benzoxathiin heterocyclic system linked via a methylene bridge to an ethanamine chain terminating in a 2,6-dimethoxyphenoxy aromatic ring. This configuration creates a stereogenic center at the benzoxathiin-methyl junction, contributing to its three-dimensional binding specificity [9].
The compound exhibits moderate lipophilicity (calculated logP ≈ 3.23) and a topological polar surface area of 48.95 Ų, properties that influence its blood-brain barrier permeability [10]. Benoxathian hydrochloride is soluble in water, ethanol, and isopropanol, with DMSO solubility reaching 250 mg/mL (628.27 mM) [5] [9]. Crystalline forms appear as white to off-white solids, typically stored at -20°C in moisture-sealed containers to maintain stability [5].
Table 1: Key Chemical Properties of Benoxathian
Property | Value | Reference |
---|---|---|
Molecular Formula (HCl salt) | C19H24ClNO4S | [9] |
Molecular Weight (HCl salt) | 397.92 g/mol | [1] |
CAS Number (HCl salt) | 92642-97-2 | [5] |
Hydrogen Bond Acceptors | 6 | [10] |
Hydrogen Bond Donors | 1 (HCl salt) | [10] |
Chiral Centers | 1 | [10] |
Benoxathian emerged during the 1980s as part of pharmacological efforts to develop subtype-selective adrenoceptor ligands. Early animal studies demonstrated its potent blood pressure-lowering effects via systemic α1-adrenoceptor blockade [1]. Unlike non-selective antagonists like phenoxybenzamine, benoxathian exhibited competitive and reversible binding, with radioligand studies revealing a pKi of 8.25 ± 0.10 against [3H]prazosin in rat vas deferens membranes, indicating high affinity for α1 receptors [9]. Functional assays classified it among the first-generation antagonists without significant subtype selectivity (α1A, α1B, α1D), contrasting with later agents like 5-methyl-urapidil (α1A-selective) or BMY 7378 (α1D-selective) [2] [9].
Critical research established its physiological effects:
Table 2: Pharmacological Profile Relative to Reference α1-Antagonists
Compound | pKi | Subtype Selectivity | Primary Research Applications |
---|---|---|---|
Benoxathian | 8.25 ± 0.10 | Non-selective | Neuroendocrine modulation, cell differentiation |
Prazosin | 9.51 ± 0.06 | Non-selective | Hypertension, BPH models |
5-methyl-urapidil | 8.05 ± 0.16 | α1A-selective | Prostate contraction studies |
BMY 7378 | 7.10 ± 0.12 | α1D-selective | Aortic contraction research |
Despite decades of study, significant knowledge gaps persist regarding benoxathian’s mechanisms and applications:
Receptor-Dependent vs. Independent Mechanisms: While benoxathian’s apoptosis-inducing effects in leukemia cells initially appeared receptor-mediated, subsequent studies showed similar actions with structurally unrelated α1-antagonists. This suggests possible off-target effects, such as disruption of intracellular calcium homeostasis or interference with thapsigargin-sensitive pathways [6] [9]. The precise contribution of α1-adrenoceptor blockade versus non-receptor mechanisms in differentiation induction remains unresolved.
Subtype-Specific Signaling in CNS: Benoxathian’s inhibition of morphine withdrawal-induced oxytocin neuron excitation (37% secretion reduction at 5.3 μg/min i.c.v.) confirms α1 involvement in withdrawal pathways [9]. However, the roles of specific subtypes (α1A, α1B, α1D) in this process remain uncharacterized due to benoxathian’s non-selective profile and the absence of CNS-penetrant subtype-selective tool compounds.
Structural Optimization Opportunities: The compound’s benzoxathiin core has not been systematically modified to enhance subtype selectivity or pharmacokinetic properties. Comparative studies indicate lower α1A affinity than newer agents, limiting its utility in probing this subtype’s roles in prostate function or cognitive processes [2] [7].
Behavioral and Cognitive Dimensions: Although α1-antagonists broadly impair working memory, benoxathian’s potential effects on attention or set-shifting—processes modulated by prefrontal α1 receptors [7]—remain experimentally unexplored.
Table 3: Critical Research Gaps and Proposed Approaches
Research Gap | Current Limitations | Potential Research Strategies |
---|---|---|
Receptor vs. non-receptor mechanisms | Inconsistent correlation between receptor expression and functional effects | Calcium imaging + receptor knockout cell lines |
α1 subtype roles in CNS | Lack of brain-penetrant subtype-selective probes | Develop analogs with improved selectivity |
Structural optimization | Limited SAR studies on benzoxathiin scaffold | Synthesis of chiral analogs and subtype screens |
Cognitive effects | No behavioral data in set-shifting paradigms | Attentional set-shifting tests in rodents |
Benoxathian remains a versatile tool for probing α1-adrenoceptor function, particularly in neuroendocrine and oncological contexts. Resolution of these gaps could reposition it as a scaffold for developing subtype-selective agents or clarify its utility in studying receptor-independent effects of α1-antagonists.
Table 4: Compound Nomenclature Reference
Nomenclature Type | Name |
---|---|
IUPAC Name | N-(2,3-Dihydro-1,4-benzoxathiin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine |
Synonyms | Benoxathian hydrochloride; Benzoxathian |
CAS Number (free base) | 92642-94-9 |
CAS Number (HCl salt) | 92642-97-2 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8